molecular formula C18H21N3 B6899433 N-(1-pyrazin-2-ylethyl)-1,2,3,3a,4,5-hexahydroacenaphthylen-1-amine

N-(1-pyrazin-2-ylethyl)-1,2,3,3a,4,5-hexahydroacenaphthylen-1-amine

Cat. No.: B6899433
M. Wt: 279.4 g/mol
InChI Key: DWSHQHCTHHVTQY-UHFFFAOYSA-N
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Description

N-(1-pyrazin-2-ylethyl)-1,2,3,3a,4,5-hexahydroacenaphthylen-1-amine is a complex organic compound characterized by its unique structural features This compound consists of a pyrazine ring attached to an ethyl group, which is further connected to a hexahydroacenaphthylene framework

Properties

IUPAC Name

N-(1-pyrazin-2-ylethyl)-1,2,3,3a,4,5-hexahydroacenaphthylen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-12(17-11-19-8-9-20-17)21-16-10-14-6-2-4-13-5-3-7-15(16)18(13)14/h3,5,7-9,11-12,14,16,21H,2,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSHQHCTHHVTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)NC2CC3CCCC4=C3C2=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyrazin-2-ylethyl)-1,2,3,3a,4,5-hexahydroacenaphthylen-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine derivative, which is then subjected to alkylation to introduce the ethyl group. This intermediate is subsequently reacted with a hexahydroacenaphthylene derivative under specific conditions to form the final product. Key reaction conditions include:

    Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired bonds.

    Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates and yields.

    Solvents: Common solvents include dichloromethane, toluene, or ethanol, depending on the specific step of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Scale-up processes often require optimization of reaction conditions to maintain the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyrazin-2-ylethyl)-1,2,3,3a,4,5-hexahydroacenaphthylen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazine ring or the hexahydroacenaphthylene framework.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazine ring or the ethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-pyrazin-2-ylethyl)-1,2,3,3a,4,5-hexahydroacenaphthylen-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including its role as a lead compound in drug discovery efforts targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials, benefiting from its unique structural properties.

Mechanism of Action

The mechanism by which N-(1-pyrazin-2-ylethyl)-1,2,3,3a,4,5-hexahydroacenaphthylen-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-pyrazin-2-ylethyl)-1,2,3,3a,4,5-hexahydroacenaphthylen-1-amine
  • N-(1-pyrazin-2-ylethyl)-1,2,3,3a,4,5-hexahydroacenaphthylen-2-amine
  • N-(1-pyrazin-2-ylethyl)-1,2,3,3a,4,5-hexahydroacenaphthylen-3-amine

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable molecule for targeted research and application.

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